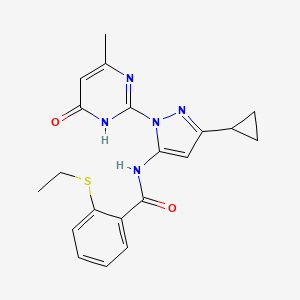

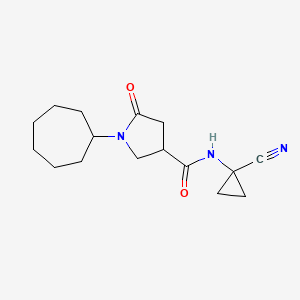

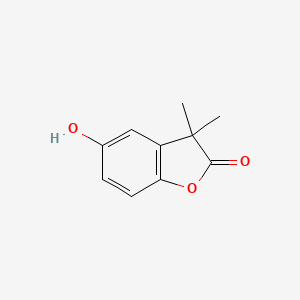

![molecular formula C18H13FN4S B3012783 3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-88-2](/img/structure/B3012783.png)

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . Given the importance of the triazole scaffold, its synthesis has attracted much attention . An efficient and straightforward methodology for the preparation of novel functionalized triazoles has been implemented with excellent yields via a one-pot catalyst-free procedure .Molecular Structure Analysis

The molecular structure of triazoles is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles exhibit high densities and remarkable thermal stabilities . The differences in thermal stabilities were further investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Physical And Chemical Properties Analysis

Triazoles are nitrogen-rich five-membered heterocycles that have become an important option for designing and synthesizing energetic materials owing to their high positive heats of formation and high densities . They exhibit superior thermostability .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Triazolopyridazine derivatives have been studied for their potential in combating bacterial and fungal infections. They exhibit a broad spectrum of activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents . The presence of the fluorobenzylthio moiety can potentially enhance the compound’s ability to interact with microbial enzymes or receptors, leading to inhibition of microbial growth.

Anticancer Activity

The structural complexity of triazolopyridazines allows for interaction with biological targets involved in cancer progression. Research has indicated that certain triazolopyridazine derivatives show promise in inhibiting the growth of cancer cells . The incorporation of a 2-fluorobenzylthio group could potentially improve the selectivity and potency of these compounds against cancerous cells.

Agricultural Chemicals

In agriculture, triazolopyridazine derivatives are explored for their fungicidal properties. They can be used to protect crops from fungal pathogens, thereby enhancing food security and crop yields . The specific compound may serve as a lead structure for developing new agrochemicals that are more effective and environmentally friendly.

Material Science

The triazolopyridazine core is also of interest in material science. Its derivatives can be used to create polymers with specific properties or as building blocks for high-energy materials . The addition of a fluorobenzylthio group could influence the thermal stability and sensitivity of these materials, making them suitable for specialized applications.

Biochemical Research

In biochemical research, triazolopyridazines are valuable for studying enzyme inhibition and receptor binding due to their ability to mimic biological molecules . They can be used as probes to understand biochemical pathways and as tools in the design of enzyme inhibitors.

Environmental Science

The environmental impact of chemicals is an area of growing concern. Triazolopyridazine derivatives, due to their structural features, are being investigated for their potential use in environmental remediation processes . They could play a role in the development of agents that help in the breakdown of pollutants or in the creation of environmentally benign alternatives to current chemicals.

Mécanisme D'action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Some triazole derivatives have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The molecular weight of the compound is 336.386 Da , which could influence its absorption and distribution in the body

Result of Action

Some triazole derivatives have been found to induce apoptosis in certain cell lines .

Orientations Futures

Given the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The literature-based design of the triazole moiety is present in Fig 1 .

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-18-21-20-17-11-10-16(22-23(17)18)13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDHNPTUFZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

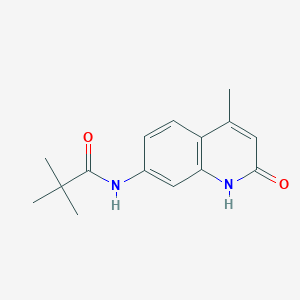

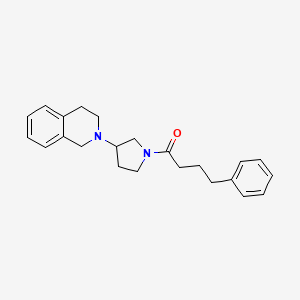

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

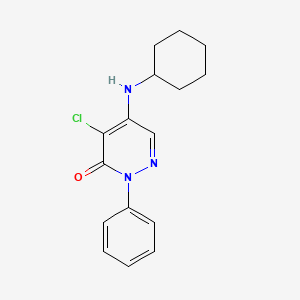

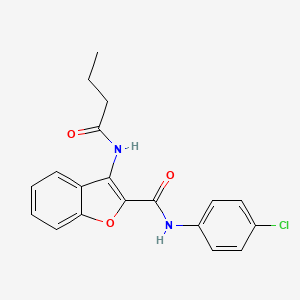

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

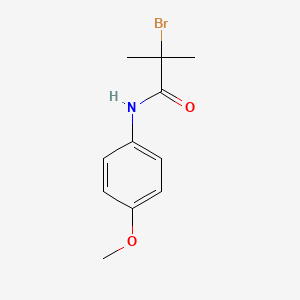

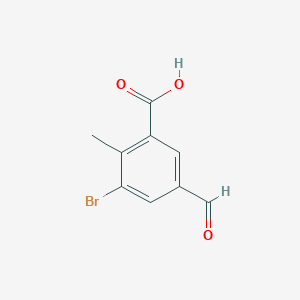

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

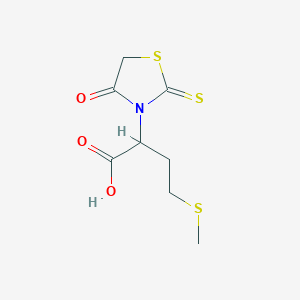

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)